Welcome to the BenchChem Online Store!
molecular formula C26H35O2P B057463 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl CAS No. 657408-07-6

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

Cat. No. B057463
M. Wt: 410.5 g/mol
InChI Key: VNFWTIYUKDMAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08563548B2

Procedure details

To a solution of 1,3-dimethoxybenzene (2 ml, 15.30 mmol) in anhydrous THF (35 ml) at 0° C., nBuLi (6.2 ml, 15.50 mmol) is added to the dropping funnel for 5 min. The reaction medium is stirred at room temperature for 3.5 h, then 2-bromochlorobenzene (1.6 ml, 13.70 mmol) is added by syringe, dropwise, at 0° C., for 30 min. After 15 min of stirring, the reaction medium is cooled to −78° C. and nBuLi (6.20 ml, 15.50 mmol) is added to the dropping funnel dropwise for 5 min. After 30 min, chlorodicyclohexylphosphine (3.03 ml, 13.70 mmol) is added. The reaction medium is maintained at −78° C. for 1 h, under rapid stirring (mechanical stirring). After returning to room temperature, the precipitate obtained is filtered on a fritted disc containing silica topped with a layer of cellulose acetate, with 600 ml ethyl acetate. The solvents are evaporated with a rotary evaporator, and the orange oil obtained is recrystallized in acetone to obtain S-Phos ligand in the form of white crystals with a yield of 36% (1.22 g, 2.97 mmol).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.2 mL
Type
reactant
Reaction Step Three
Quantity
3.03 mL
Type
reactant
Reaction Step Four
Yield
36%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=1.[Li]CCCC.Br[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1Cl.Cl[P:25]([CH:32]1[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33]1)[CH:26]1[CH2:31][CH2:30][CH2:29][CH2:28][CH2:27]1>C1COCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=1[P:25]([CH:32]1[CH2:33][CH2:34][CH2:35][CH2:36][CH2:37]1)[CH:26]1[CH2:31][CH2:30][CH2:29][CH2:28][CH2:27]1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
COC1=CC(=CC=C1)OC
Name
Quantity
6.2 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)Cl
Step Three
Name
Quantity
6.2 mL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
3.03 mL
Type
reactant
Smiles
ClP(C1CCCCC1)C1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is stirred at room temperature for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
dropwise, at 0° C., for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
After 15 min of stirring
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium is cooled to −78° C.
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is maintained at −78° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
under rapid stirring
STIRRING
Type
STIRRING
Details
(mechanical stirring)
CUSTOM
Type
CUSTOM
Details
After returning to room temperature
CUSTOM
Type
CUSTOM
Details
the precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered on a fritted disc
ADDITION
Type
ADDITION
Details
containing silica
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated with a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the orange oil obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized in acetone

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.